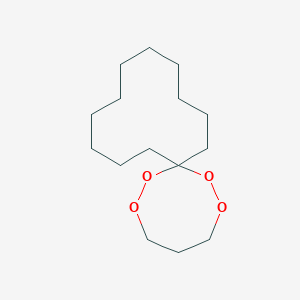
1,2,6,7-tetraoxaspiro(7.11)nonadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,6,7-tetraoxaspiro(7.11)nonadecane is a heterocyclic compound known for its unique spiro structure, which includes four oxygen atoms within its ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6,7-tetraoxaspiro(7.11)nonadecane typically involves the cyclization of appropriate precursors. One common method includes the use of 1,1-bishydroperoxides as precursors, which undergo cyclization to form the desired spiro compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the final product through various purification techniques .
化学反应分析
Types of Reactions
1,2,6,7-tetraoxaspiro(7.11)nonadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spiro structure, leading to different products.
Substitution: Substitution reactions can occur at various positions within the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to simpler spiro compounds .
科学研究应用
1,2,6,7-tetraoxaspiro(7.11)nonadecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study spiro structures and their reactivity.
Medicine: Its antimalarial properties are being explored for the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the synthesis of other complex molecules.
作用机制
The mechanism of action of 1,2,6,7-tetraoxaspiro(7.11)nonadecane, particularly in its antimalarial activity, involves the generation of reactive oxygen species (ROS) within the parasite. These ROS cause oxidative stress, leading to the death of the parasite. The compound targets the parasite’s mitochondrial functions and disrupts its metabolic pathways .
相似化合物的比较
Similar Compounds
1,2,4,5-Tetraoxacycloalkanes: These compounds also contain multiple oxygen atoms within their ring structures and have shown similar antimalarial activities.
1,2,5,6-Tetraoxacycloalkanes: Another class of compounds with similar structural features and biological activities.
Uniqueness
1,2,6,7-tetraoxaspiro(7.11)nonadecane stands out due to its specific spiro structure, which provides unique reactivity and stability compared to other tetraoxacycloalkanes. Its ability to generate ROS effectively makes it a potent antimalarial agent .
属性
分子式 |
C15H28O4 |
|---|---|
分子量 |
272.38 g/mol |
IUPAC 名称 |
1,2,6,7-tetraoxaspiro[7.11]nonadecane |
InChI |
InChI=1S/C15H28O4/c1-2-4-6-8-11-15(12-9-7-5-3-1)18-16-13-10-14-17-19-15/h1-14H2 |
InChI 键 |
GDASXAAUCLPIRP-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC2(CCCCC1)OOCCCOO2 |
同义词 |
1,2,6,7-tetraoxaspiro(7.11)nonadecane N-89 compound |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


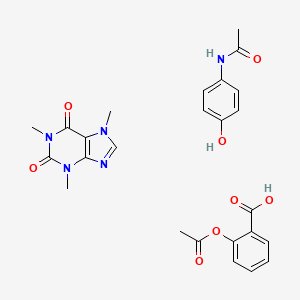
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
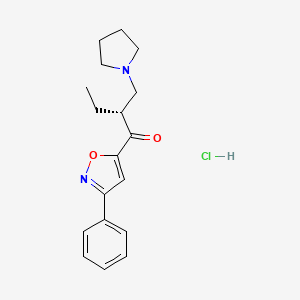
![1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine](/img/structure/B1242489.png)
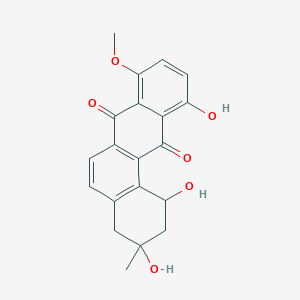
![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)
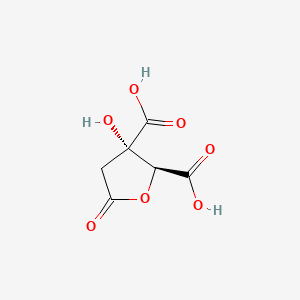
![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)
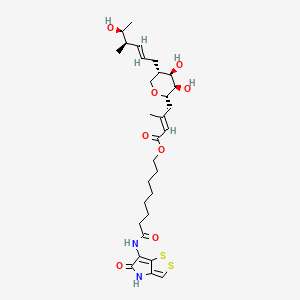
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)
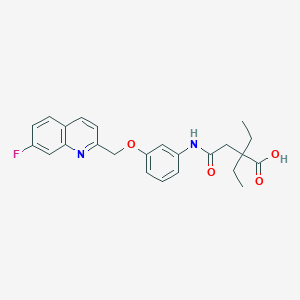
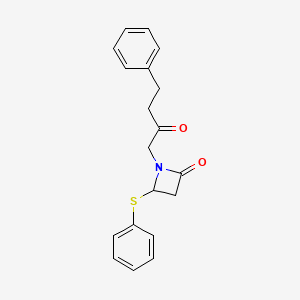
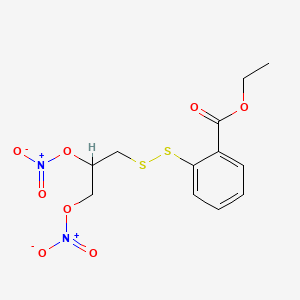
![[(1S,3S,6S,7S,8R,9S)-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-7-oxidanyl-5-azatricyclo[6.3.1.0^1,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)
